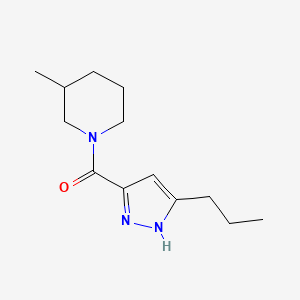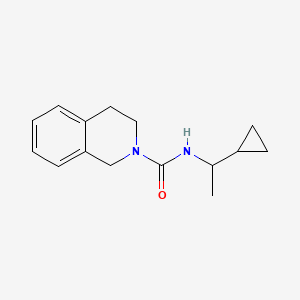
N-(1-cyclopropylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as CYM51010, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been shown to possess a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(1-cyclopropylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood, but it is thought to work by modulating the activity of certain neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyclopropylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has a range of biochemical and physiological effects, including the ability to increase levels of the neurotransmitter dopamine in the brain, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have antioxidant and antiapoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyclopropylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is that it has been shown to have a relatively low toxicity profile in animal studies, which makes it a potentially useful compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyclopropylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in a range of inflammatory conditions. Additionally, further research could explore its potential as an anticancer agent, particularly in combination with other compounds.
Synthesemethoden
The synthesis of N-(1-cyclopropylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of 1-cyclopropyl-1,2,3,6-tetrahydropyridine with 2-bromoacetophenone in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with acetic anhydride to yield N-(1-cyclopropylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, inflammation, and cancer. In particular, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11(12-6-7-12)16-15(18)17-9-8-13-4-2-3-5-14(13)10-17/h2-5,11-12H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCDZAVKFICKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


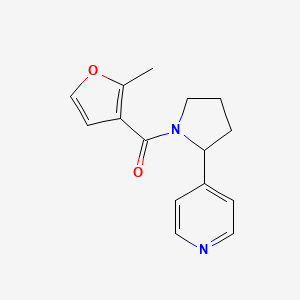
![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)

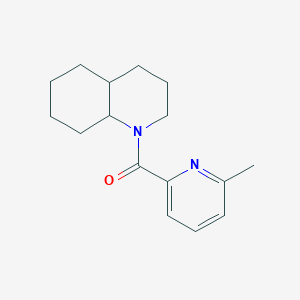
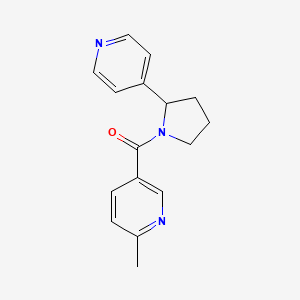
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)

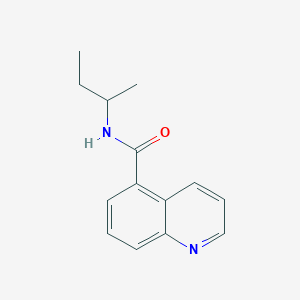
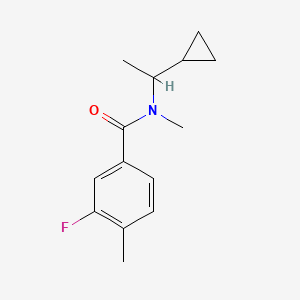
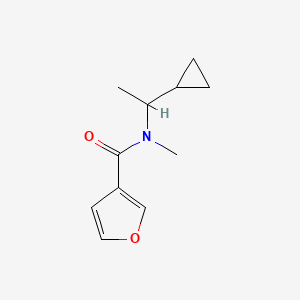

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
